BenchChemオンラインストアへようこそ!

2-(4-Piperazin-1-YL-phenyl)-benzooxazole

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Directly linked piperazine-phenyl-benzoxazole scaffold with free secondary amine for protection-free derivatization—ideal for systematic SAR exploration of CNS targets like acetylcholinesterase and GPCRs. The ≥98% purity specification ensures reliability in protein crystallography and SPR binding kinetics, eliminating interference from low-level impurities. Linker-modified analogs cannot substitute without empirical validation. Accelerate your hit-to-lead optimization with this crystallography-grade, unsubstituted building block.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 885275-02-5
Cat. No. B1501849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Piperazin-1-YL-phenyl)-benzooxazole
CAS885275-02-5
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C17H17N3O/c1-2-4-16-15(3-1)19-17(21-16)13-5-7-14(8-6-13)20-11-9-18-10-12-20/h1-8,18H,9-12H2
InChIKeyLCMNDMOKEJXAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Piperazin-1-YL-phenyl)-benzooxazole (CAS 885275-02-5) – Structural and Procurement Overview


2-(4-Piperazin-1-YL-phenyl)-benzooxazole (CAS 885275-02-5) is a heterocyclic building block comprising a benzoxazole core directly substituted at the 2-position with a 4-(piperazin-1-yl)phenyl moiety [1]. Its molecular formula is C17H17N3O, with a molecular weight of 279.34 g/mol, a computed XLogP3-AA of 2.9, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available with purities typically ranging from 95% to 98% .

2-(4-Piperazin-1-YL-phenyl)-benzooxazole (CAS 885275-02-5) – Why In-Class Compounds Cannot Be Interchanged


The benzoxazole-piperazine class exhibits highly divergent biological activities depending on subtle structural variations, including linker type and substitution pattern [1]. Direct attachment of the piperazine ring to the phenyl group, as in 2-(4-Piperazin-1-YL-phenyl)-benzooxazole, contrasts with analogs containing methylene or ethylene spacers, which significantly alter target engagement profiles [2]. Consequently, substituting this scaffold with a seemingly similar analog—such as one bearing a different linker or lacking the phenyl spacer—cannot be assumed to preserve activity in structure-activity relationship (SAR) campaigns or medicinal chemistry optimization workflows without empirical validation [1].

2-(4-Piperazin-1-YL-phenyl)-benzooxazole (CAS 885275-02-5) – Quantitative Differentiation Evidence


Direct Linkage of Piperazine to Phenyl Ring Confers Distinct AChE Inhibitory Profile Compared to Methylene-Linked Analog

The target compound features a direct piperazine-phenyl bond. In contrast, the methylene-linked analog 2-(4-((Piperazin-1-yl)methyl)phenyl)benzo[d]oxazole exhibits an IC50 of 3.45 µM against acetylcholinesterase (AChE) [1]. While direct AChE inhibition data for 2-(4-Piperazin-1-YL-phenyl)-benzooxazole are not publicly available, the structural divergence is predicted to alter both target engagement and physicochemical properties, as linker modifications in benzoxazole-piperazine series are known to dramatically shift receptor affinity profiles [2].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Computational Physicochemical Properties Indicate Lipophilicity Suitable for CNS Penetration, with Differentiated H-Bond Profile Versus Alkylated Analogs

2-(4-Piperazin-1-YL-phenyl)-benzooxazole exhibits a computed XLogP3-AA of 2.9, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This lipophilicity falls within the range considered favorable for blood-brain barrier penetration (typically XLogP 2–4 for CNS-targeted agents) [2]. In comparison, N-alkylated piperazine analogs often display increased XLogP values (e.g., N-methyl or N-ethyl derivatives), which can alter both CNS exposure and off-target binding profiles [2]. The presence of a secondary amine in the piperazine ring also provides a synthetic handle for further functionalization without requiring deprotection steps.

Drug Design ADME Prediction Physicochemical Profiling

Commercial Purity Specifications (≥98%) Meet Stringent Requirements for SAR and Crystallography Studies

The compound is available from reputable vendors at purities of 98% or higher, as specified in technical datasheets . This level of purity exceeds the typical 95% standard offered for many research-grade benzoxazole-piperazine building blocks [1], reducing the likelihood of confounding impurities in sensitive assays such as protein crystallography, surface plasmon resonance (SPR), or high-content screening.

Chemical Procurement Quality Control Crystallography

2-(4-Piperazin-1-YL-phenyl)-benzooxazole (CAS 885275-02-5) – Recommended Application Scenarios


Structure-Activity Relationship (SAR) Studies in CNS-Targeted Programs

Given its computed XLogP of 2.9 and direct piperazine-phenyl linkage, 2-(4-Piperazin-1-YL-phenyl)-benzooxazole serves as an unsubstituted core scaffold for exploring structure-activity relationships in CNS-focused projects [1]. The free piperazine amine permits facile derivatization (e.g., acylation, alkylation, sulfonylation) to systematically probe the impact of substituents on target engagement, metabolic stability, and brain penetration [2].

High-Purity Building Block for X-Ray Crystallography and Biophysical Assays

The ≥98% purity specification renders the compound suitable for protein crystallography and surface plasmon resonance (SPR) studies, where impurities can interfere with ligand electron density interpretation or binding kinetics [1]. Researchers can confidently use this building block to generate co-crystal structures of target-ligand complexes without the confounding effects of significant contaminants [2].

Medicinal Chemistry Diversification via Piperazine Functionalization

The presence of a secondary amine within the piperazine ring provides a direct synthetic handle for introducing diverse functional groups without necessitating deprotection sequences. This feature accelerates the generation of analog libraries for hit-to-lead optimization campaigns in programs targeting enzymes (e.g., acetylcholinesterase) or G protein-coupled receptors (GPCRs) where benzoxazole-piperazine scaffolds have demonstrated preliminary activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Piperazin-1-YL-phenyl)-benzooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.